molecular formula C17H29N3S B14438185 1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine CAS No. 74037-90-4

1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine

Cat. No.: B14438185
CAS No.: 74037-90-4
M. Wt: 307.5 g/mol
InChI Key: DGRWVQYFNIDHJD-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine is a complex organic compound with the molecular formula C17H29N3S and a molecular weight of 307.4973 . This compound is characterized by a piperazine ring substituted with a methyl group and a propyl chain linked to a phenyl ring, which is further substituted with a methyl and an ethylmercapto group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperazine with 3-(methyl-2-ethylmercaptophenylamino)propyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions can also be employed to achieve high efficiency and selectivity in the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of the piperazine ring and the phenyl ring with substituents allows the compound to interact with multiple targets, making it a versatile molecule in biological systems .

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperazine: A simpler analog with a similar piperazine ring but lacking the complex substituents.

    4-(3-(Methylphenylamino)propyl)piperazine: Similar structure but without the ethylmercapto group.

    N-Methyl-4-(3-(methylphenylamino)propyl)piperazine: Lacks the ethyl group on the phenyl ring.

Uniqueness

1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine is unique due to the presence of both the ethylmercapto group and the piperazine ring, which confer distinct chemical and biological properties.

Properties

CAS No.

74037-90-4

Molecular Formula

C17H29N3S

Molecular Weight

307.5 g/mol

IUPAC Name

2-ethylsulfanyl-N-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]aniline

InChI

InChI=1S/C17H29N3S/c1-4-21-17-9-6-5-8-16(17)19(3)10-7-11-20-14-12-18(2)13-15-20/h5-6,8-9H,4,7,10-15H2,1-3H3

InChI Key

DGRWVQYFNIDHJD-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1N(C)CCCN2CCN(CC2)C

Origin of Product

United States

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